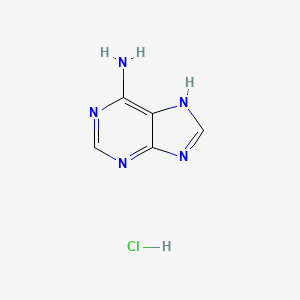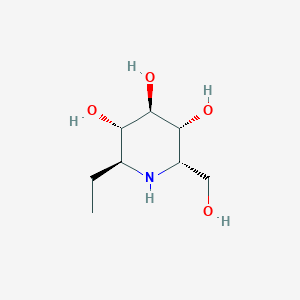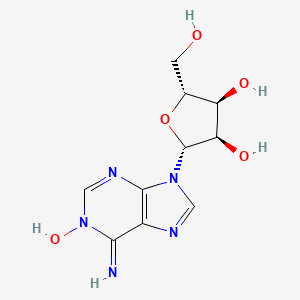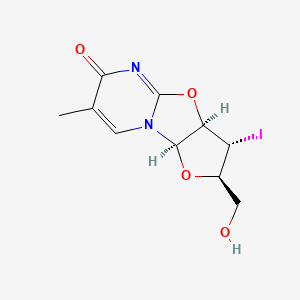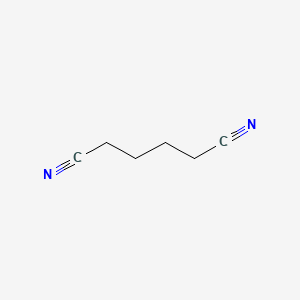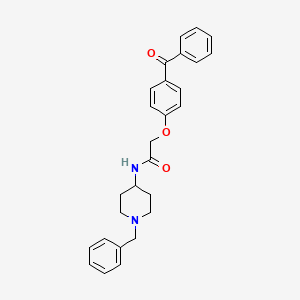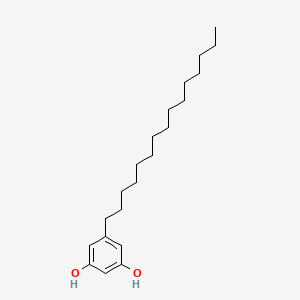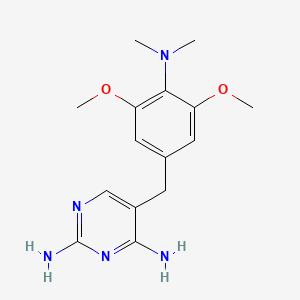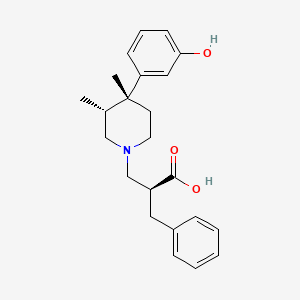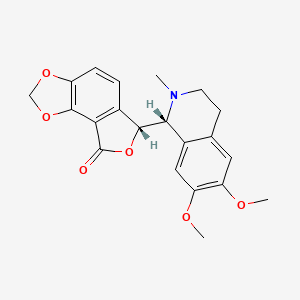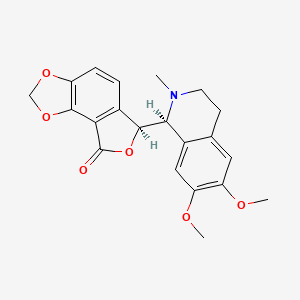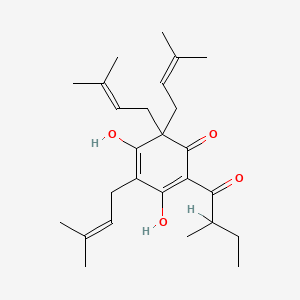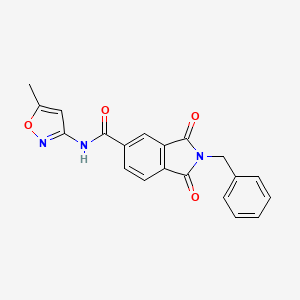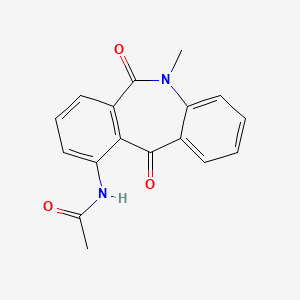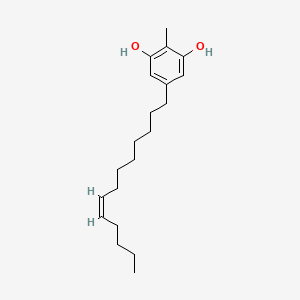
1,3-Benzenediol, 2-methyl-5-(8-tridecenyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ardisin is a Topoisomerase I and II enzyme inhibitor. Ardisin may have antioxidant effects.
Wissenschaftliche Forschungsanwendungen
Pyrocatechol Contact Allergy
Pyrocatechol, closely related to 1,3-benzenediol, has been used in various applications, including dye preparation, medicine, photography, rubber, ink, oxygen removal, and antioxidant production. However, it is less commonly reported as a contact allergen compared to its isomeric benzenediols (Andersen & Carisen, 1988).
Synthesis Under Microwave Irradiation
1,3-benzenediol has been used as a raw material for synthesizing 7-hydroxy-4-methyl coumarin under microwave irradiation, achieving a high yield of 87.5%. This process demonstrates the potential of 1,3-benzenediol in organic synthesis (Liu, Li, Yang, & Jiang, 2013).
Anaerobic Metabolism in Bacteria
Research shows that 1,3-benzenediol undergoes specific enzymatic decarboxylation in anaerobic bacteria. This includes reduction to non-aromatic compounds, highlighting its role in bacterial metabolism (Kluge, Tschech, & Fuchs, 1990).
Antibacterial Properties
Compounds structurally similar to 1,3-benzenediol have been isolated from marine algae and demonstrated significant antibacterial activity, suggesting the potential of related compounds in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Impact on Supramolecular Framework Construction
Derivatives of 1,3-benzenedicarboxylic acid have been explored to understand their influence on the construction of supramolecular assemblies. This research sheds light on the role of 1,3-benzenediol derivatives in the design of complex molecular structures (Liu, Li, Liu, Wang, Li, Ren, & Lang, 2010).
Eigenschaften
CAS-Nummer |
72629-62-0 |
|---|---|
Produktname |
1,3-Benzenediol, 2-methyl-5-(8-tridecenyl)-, (Z)- |
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-methyl-5-[(Z)-tridec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17(2)20(22)16-18/h6-7,15-16,21-22H,3-5,8-14H2,1-2H3/b7-6- |
InChI-Schlüssel |
AAFWHAONVYRTMW-SREVYHEPSA-N |
Isomerische SMILES |
CCCC/C=C\CCCCCCCC1=CC(=C(C(=C1)O)C)O |
SMILES |
CCCCC=CCCCCCCCC1=CC(=C(C(=C1)O)C)O |
Kanonische SMILES |
CCCCC=CCCCCCCCC1=CC(=C(C(=C1)O)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ardisin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



